4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole
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Overview
Description
4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole is a fluorescent compound widely used in various scientific fields due to its unique chemical properties. It is known for its high fluorescence quantum yield and stability, making it an excellent candidate for use in fluorescence-based assays and imaging techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole typically involves a multi-step process. One common method includes the reaction of 4-chloro-7-nitrobenzofurazan with dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Palladium on carbon and hydrogen gas are frequently used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonyl group under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can be tailored for specific applications in fluorescence labeling and detection .
Scientific Research Applications
4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. The molecular targets and pathways involved include interactions with specific analytes or biomolecules, leading to changes in fluorescence intensity or wavelength .
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
- 4-(N,N-Dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole
Uniqueness
4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole is unique due to its high fluorescence quantum yield and stability, which make it superior for applications requiring sensitive and reliable fluorescence detection. Its versatility in undergoing various chemical reactions also allows for the synthesis of a wide range of derivatives tailored for specific applications .
Properties
IUPAC Name |
7-amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHMJRAHRITJBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659820 |
Source
|
Record name | 7-Amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147611-83-4 |
Source
|
Record name | 7-Amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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